molecular formula C14H12O5 B11787792 Methyl5-(3-methoxybenzoyl)furan-2-carboxylate

Methyl5-(3-methoxybenzoyl)furan-2-carboxylate

Cat. No.: B11787792
M. Wt: 260.24 g/mol
InChI Key: VPOUEGDVNLKALN-UHFFFAOYSA-N
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Description

Methyl 5-(3-methoxybenzoyl)furan-2-carboxylate is a chemical compound that belongs to the class of furan derivatives It is characterized by the presence of a furan ring substituted with a methoxybenzoyl group and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(3-methoxybenzoyl)furan-2-carboxylate typically involves the reaction of 3-methoxybenzoyl chloride with methyl furan-2-carboxylate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(3-methoxybenzoyl)furan-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 5-(3-methoxybenzoyl)furan-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 5-(3-methoxybenzoyl)furan-2-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The methoxybenzoyl group can enhance the compound’s ability to interact with hydrophobic pockets in proteins, while the furan ring can participate in π-π interactions with aromatic residues .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-(3-hydroxyphenyl)furan-2-carboxylate
  • Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate
  • Methyl furan-2-carboxylate

Uniqueness

Methyl 5-(3-methoxybenzoyl)furan-2-carboxylate is unique due to the presence of the methoxybenzoyl group, which can influence its reactivity and interactions with biological targets. This structural feature distinguishes it from other similar compounds and can lead to different chemical and biological properties .

Properties

Molecular Formula

C14H12O5

Molecular Weight

260.24 g/mol

IUPAC Name

methyl 5-(3-methoxybenzoyl)furan-2-carboxylate

InChI

InChI=1S/C14H12O5/c1-17-10-5-3-4-9(8-10)13(15)11-6-7-12(19-11)14(16)18-2/h3-8H,1-2H3

InChI Key

VPOUEGDVNLKALN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C(=O)C2=CC=C(O2)C(=O)OC

Origin of Product

United States

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